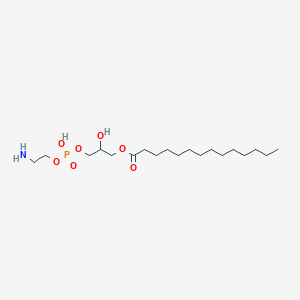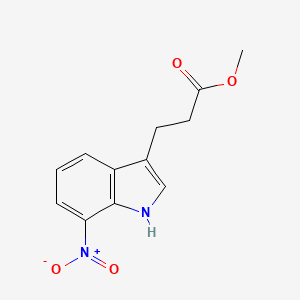
Methyl 3-(7-Nitro-3-indolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD31977900 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977900 typically involves a series of well-defined chemical reactions. One common method starts with the reaction of 1,4-diiodo-2,5-dibromobenzene with [(3-cyanopropyl)di-isopropylsilyl]acetylene. This intermediate is then connected using a dialkyne-type linker, functionalized with methoxynaphthalene units, trimerized using 1,4-dibromobenzene linkers, and subjected to a final aromatization step .
Industrial Production Methods
Industrial production of MFCD31977900 often employs automated systems to ensure consistency and efficiency. For example, solid phase extraction systems and nitrogen blowdown evaporators are used to optimize sample preparation and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD31977900 undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Substitution Reagents: Sodium methoxide for halogen substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromosuccinimide can yield sulfilimine products .
Applications De Recherche Scientifique
MFCD31977900 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing carbon nanotubes and other advanced materials.
Biology: Employed in the study of cellular mechanisms and interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mécanisme D'action
The mechanism of action of MFCD31977900 involves its interaction with specific molecular targets and pathways. For instance, it can act as an agonist or antagonist in biochemical pathways, influencing cellular functions and responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloparaphenylene Acetylene: Similar in structure and used as a precursor for carbon nanotubes.
Phenothiazine Dyes: Shares some reactivity patterns, particularly in radical reactions.
Uniqueness
MFCD31977900 stands out due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a unique and valuable compound for research and industrial use.
Conclusion
MFCD31977900 is a compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a subject of interest for researchers aiming to develop new materials, understand biological mechanisms, and create innovative therapeutic solutions.
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
methyl 3-(7-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O4/c1-18-11(15)6-5-8-7-13-12-9(8)3-2-4-10(12)14(16)17/h2-4,7,13H,5-6H2,1H3 |
Clé InChI |
BNIRHTXCMKDKIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CNC2=C1C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


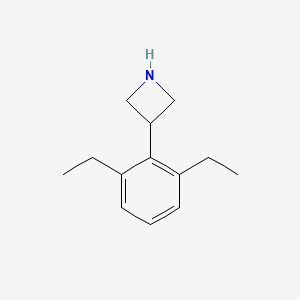
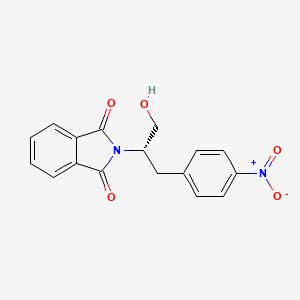
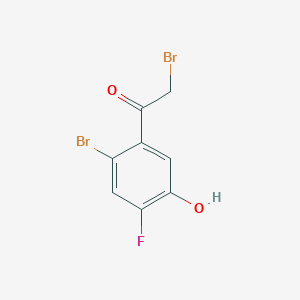
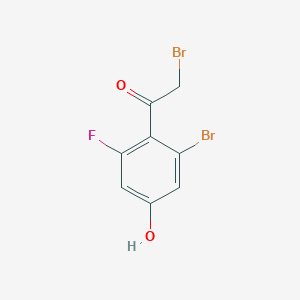
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)
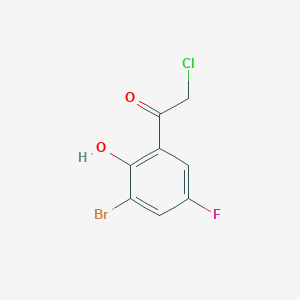
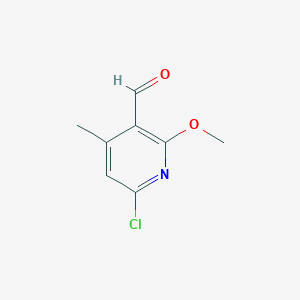
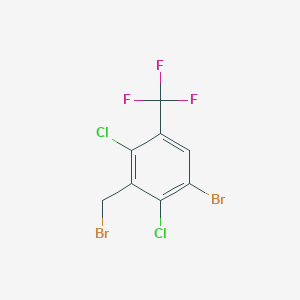
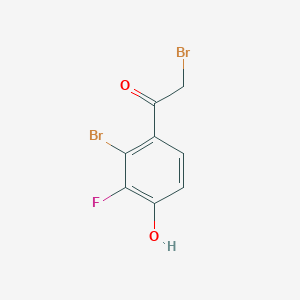
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)

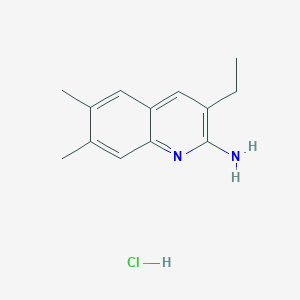
![1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
